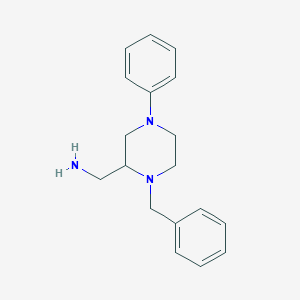
(4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester
描述
(4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its significant biological and pharmacological activities, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester typically involves the reaction of phenyl piperazine with benzyl chloride under basic conditions. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product .
化学反应分析
Types of Reactions
(4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.
科学研究应用
(4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-Phenylpiperazine: A simpler derivative with similar biological activities.
4-Phenylpiperidine: Another piperazine derivative with distinct pharmacological properties.
N-Benzylpiperazine: Known for its stimulant effects and used in various research studies.
Uniqueness
(4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
属性
分子式 |
C18H23N3 |
|---|---|
分子量 |
281.4 g/mol |
IUPAC 名称 |
(1-benzyl-4-phenylpiperazin-2-yl)methanamine |
InChI |
InChI=1S/C18H23N3/c19-13-18-15-21(17-9-5-2-6-10-17)12-11-20(18)14-16-7-3-1-4-8-16/h1-10,18H,11-15,19H2 |
InChI 键 |
VSYZSVPGABQAMN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(CN1C2=CC=CC=C2)CN)CC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-Ethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8628819.png)
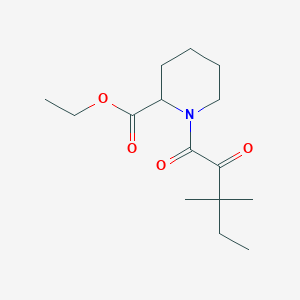
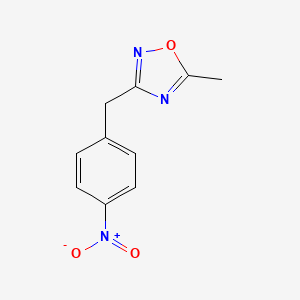
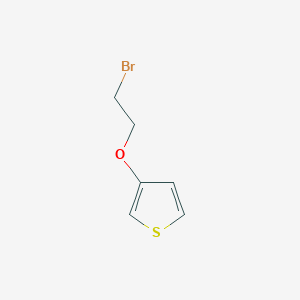
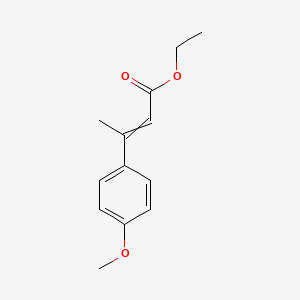
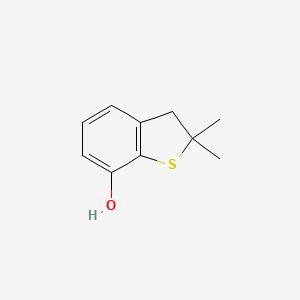
![5-methanesulfonyl-3-(4-trifluoromethyl-phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8628870.png)
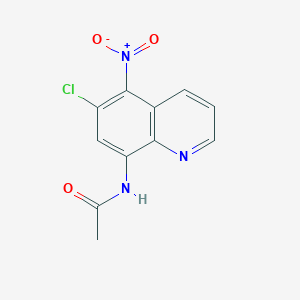
![8,9-Dimethoxy-3,4-dihydro-1H-chromeno[3,4-c]pyridin-5(2H)-one](/img/structure/B8628874.png)

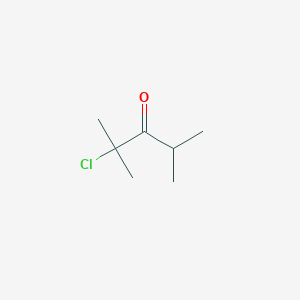
![5-(Hydroxymethyl)-5-[(octadecyloxy)methyl]oxolan-2-one](/img/structure/B8628889.png)
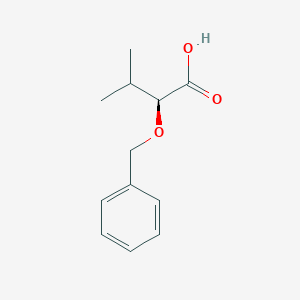
![methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8628894.png)
